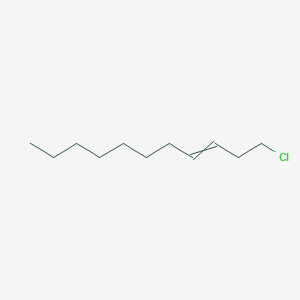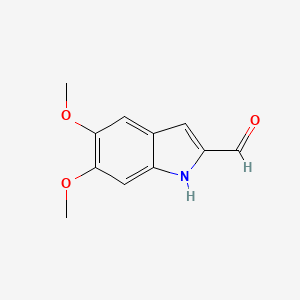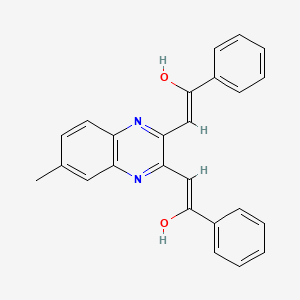
Dipropyl (3,5-dimethylphenyl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound features a boronate ester functional group, which is integral to its reactivity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dipropyl (3,5-dimethylphenyl)boronate typically involves the reaction of 3,5-dimethylphenylboronic acid with propyl alcohols under dehydrating conditions. A common method includes the use of a catalyst such as an acid or base to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the boronic acid to the boronate ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: Dipropyl (3,5-dimethylphenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Under certain conditions, the boronate ester can be reduced to yield boranes.
Substitution: The boronate ester group can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dipropyl (3,5-dimethylphenyl)boronate has several applications in scientific research:
Mécanisme D'action
The mechanism by which Dipropyl (3,5-dimethylphenyl)boronate exerts its effects involves the interaction of the boronate ester group with various molecular targets. In Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boron atom’s ability to form stable complexes with other molecules underlies its utility in various applications .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
MIDA Boronates: These compounds feature a boronate ester protected by a MIDA group, offering enhanced stability and ease of handling.
Pinacol Boronates: Known for their stability and use in various synthetic applications.
Uniqueness: Dipropyl (3,5-dimethylphenyl)boronate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of propyl groups also imparts distinct physical and chemical properties compared to other boronates .
Propriétés
Numéro CAS |
659726-33-7 |
|---|---|
Formule moléculaire |
C14H23BO2 |
Poids moléculaire |
234.14 g/mol |
Nom IUPAC |
(3,5-dimethylphenyl)-dipropoxyborane |
InChI |
InChI=1S/C14H23BO2/c1-5-7-16-15(17-8-6-2)14-10-12(3)9-13(4)11-14/h9-11H,5-8H2,1-4H3 |
Clé InChI |
BWSLXNXCADKVHJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C)C)(OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)



![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)


![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)


![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)
![3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol](/img/structure/B15158555.png)

